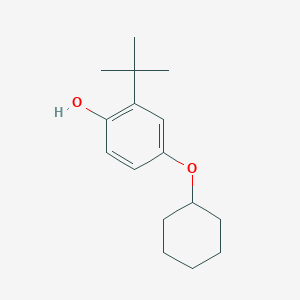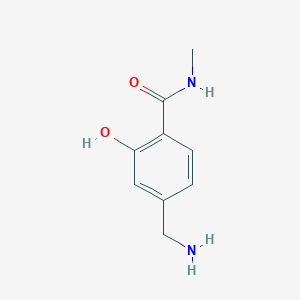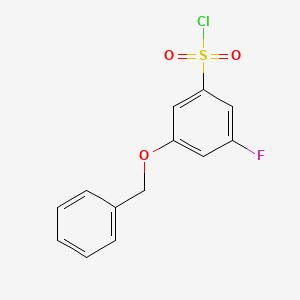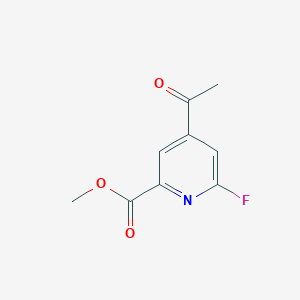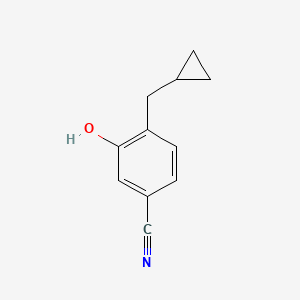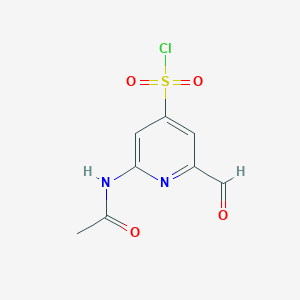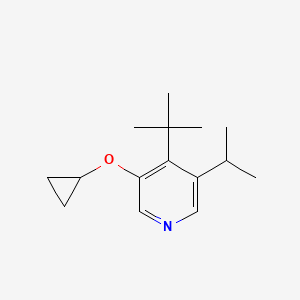
4-Tert-butyl-3-cyclopropoxy-5-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-cyclopropoxy-5-isopropylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-cyclopropoxy-5-isopropylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Isopropyl Group Addition: The isopropyl group can be introduced through another Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3-cyclopropoxy-5-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl alcohol with a suitable leaving group in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-cyclopropoxy-5-isopropylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-5-isopropylpyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but with an iodine atom instead of a cyclopropoxy group.
4-Tert-butylphenol: Contains a tert-butyl group but lacks the pyridine ring and other substituents.
Uniqueness
4-Tert-butyl-3-cyclopropoxy-5-isopropylpyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-tert-butyl-3-cyclopropyloxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)12-8-16-9-13(17-11-6-7-11)14(12)15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
GANNGPMJCQFOIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
